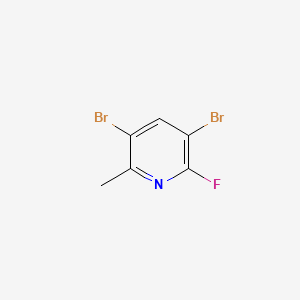

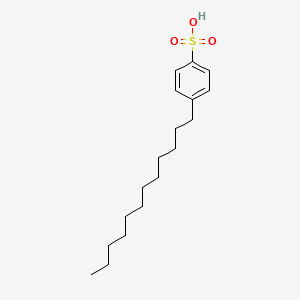

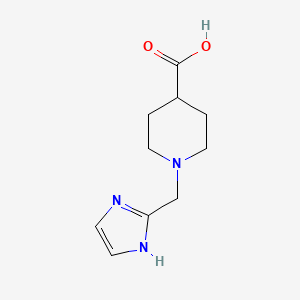

![molecular formula C16H11FN2O3 B1328949 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-65-1](/img/structure/B1328949.png)

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde (FPD) is a synthetic organic compound that is used in a variety of scientific applications. It is a versatile compound that is capable of forming a wide range of derivatives and has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. FPD is a relatively new compound and has only recently been studied in detail.

Scientific Research Applications

Synthesis and Insecticidal Activity

- The synthesis of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, has been explored for insecticidal activity against crop pests (Mohan et al., 2004).

Optical Studies and Metal Complexes

- Research into the synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes has been conducted. This includes investigating the photophysical properties and intramolecular charge transfer (ICT) effects of these compounds (Mekkey et al., 2020).

Antibacterial Properties

- The antibacterial properties of some Schiff base compounds, including those derived from 4-amino-1,2,5-oxadiazol-3-ylimino, have been evaluated against gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).

Photophysical Properties and ICT Effects

- Studies on carbazole-based D-π-A molecules have shown the influence of various structural elements on photophysical properties and ICT behavior (Altinolcek et al., 2021).

Antimicrobial Activities

- Novel fluorine-containing thiadiazolotriazinones, synthesized using 4-fluoro-3-(phenoxy)phenyl groups, have demonstrated promising antimicrobial activities (Holla et al., 2003).

Enzymatic Baeyer–Villiger Oxidation

- Research on the enzymatic Baeyer-Villiger oxidation of benzaldehydes, including fluorobenzaldehydes catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), has been conducted (Moonen et al., 2005).

Herbicidal Activity

- Studies on the herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring have been performed, focusing on their efficacy against various weeds (Tajik et al., 2011).

properties

IUPAC Name |

4-fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-14-7-6-11(9-20)8-13(14)16-18-15(22-19-16)10-21-12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPONSHQFMXUIGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

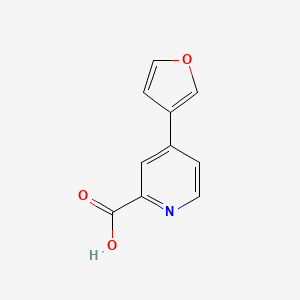

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

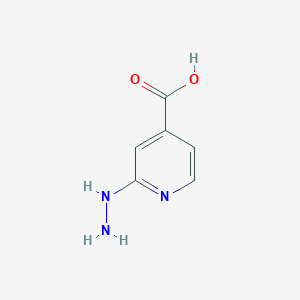

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

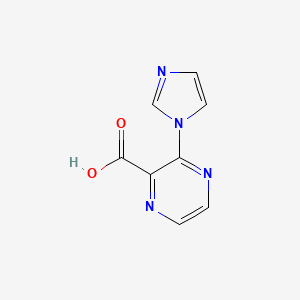

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)